Quinuclidine, 3,5-dimethyl-
Description
Significance of 3,5-dimethylquinuclidine in Modern Chemical Synthesis and Theory
While the parent quinuclidine (B89598) and its 3-substituted derivatives have been extensively studied, specific research on Quinuclidine, 3,5-dimethyl- is notably limited in publicly accessible scientific literature. However, its significance can be inferred from the well-established principles of physical organic chemistry and the known properties of related substituted quinuclidines.
The introduction of two methyl groups at the 3 and 5 positions of the quinuclidine core is expected to have a profound impact on its stereochemistry and reactivity. Depending on the synthetic route, the methyl groups can exist in different stereoisomeric forms (cis or trans), leading to distinct molecular geometries. This stereochemical complexity could be exploited in the design of chiral ligands for asymmetric catalysis or as stereospecific building blocks in the synthesis of complex target molecules.
The electronic effect of the two methyl groups, being electron-donating, would likely increase the basicity of the bridgehead nitrogen atom compared to unsubstituted quinuclidine. The table below illustrates the basicity of some substituted quinuclidines, providing a basis for estimating the potential pKa of the conjugate acid of 3,5-dimethylquinuclidine.
| Compound | pKa of Conjugate Acid |
| 3-Quinuclidone | 7.2 |
| 3-Chloroquinuclidine | 8.9 |
| 3-Acetoxyquinuclidine | 9.3 |
| 3-Hydroxyquinuclidine | 9.9 |
| Quinuclidine | 11.0 |
| Quinuclidine, 3,5-dimethyl- | Estimated > 11.0 |
This table is for illustrative purposes. The pKa of 3,5-dimethylquinuclidine is an estimate based on the electronic effects of alkyl groups.
This enhanced basicity could make 3,5-dimethylquinuclidine a more effective non-nucleophilic base in various organic reactions. Furthermore, the steric bulk introduced by the methyl groups could influence the regioselectivity and stereoselectivity of reactions in which it is employed as a catalyst or reagent. For instance, in reactions where the quinuclidine nitrogen acts as a nucleophile, the steric hindrance around the nitrogen would be a critical factor.
The synthesis of 3,5-dimethylquinuclidine would likely start from precursors such as 3,5-dimethylpyridine (B147111) (3,5-lutidine) or 3,5-dimethylaniline (B87155) (3,5-xylidine), which are commercially available. nih.govwikipedia.org The conversion of these precursors to the bicyclic quinuclidine core would involve multi-step synthetic sequences, potentially offering opportunities for methodological innovation.
Scope and Research Aims for Comprehensive Investigation
Given the current gap in the scientific literature, a comprehensive investigation into Quinuclidine, 3,5-dimethyl- is warranted. The primary aims of such a research program would be to synthesize, characterize, and explore the potential applications of this compound.
Research Aims:
Synthesis and Stereochemical Analysis:
To develop an efficient and stereocontrolled synthesis of the cis and trans isomers of 3,5-dimethylquinuclidine.
To unambiguously determine the stereochemistry of the synthesized isomers using advanced spectroscopic techniques (e.g., 2D NMR) and potentially X-ray crystallography.
Physicochemical Characterization:
To experimentally determine the pKa of the conjugate acid of each isomer to quantify their basicity.
To perform a detailed conformational analysis using computational methods and compare the results with experimental data.
Exploration of Applications:
To evaluate the performance of 3,5-dimethylquinuclidine isomers as catalysts or bases in a range of organic reactions, such as the Baylis-Hillman reaction or dehydrohalogenations.
To investigate their potential as chiral ligands in asymmetric metal-catalyzed reactions.
To explore their utility as scaffolds in the design of novel bioactive molecules by introducing further functionalization.
A successful investigation would not only provide the scientific community with a new and potentially valuable chemical entity but also contribute to a deeper understanding of the structure-property relationships within the broader class of bridged bicyclic amines.
Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,5-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-10-4-3-9(7)8(2)6-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
NLJHXACFHAFNBH-UHFFFAOYSA-N |
SMILES |
CC1CN2CCC1C(C2)C |
Canonical SMILES |
CC1CN2CCC1C(C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethylquinuclidine and Its Derivatives
Classical and Contemporary Synthetic Routes to the Quinuclidine (B89598) Scaffold
The construction of the quinuclidine core, also known as 1-azabicyclo[2.2.2]octane, has traditionally relied on intramolecular cyclization reactions of piperidine (B6355638) precursors. chinesechemsoc.org These methods, while effective, often require harsh reaction conditions and may lack stereocontrol. More contemporary approaches have sought to address these limitations through the development of novel ring-closing strategies and the use of advanced catalytic systems.
Strategies for Ring System Construction
Classical syntheses of the quinuclidine ring system frequently involve intramolecular nucleophilic substitution (SN2) reactions or condensation reactions of appropriately functionalized piperidine derivatives. chinesechemsoc.org A common strategy is the Dieckmann cyclization of piperidine-2,4-diesters, which can yield quinuclidin-3-one (B120416) derivatives. rsc.org For instance, the cyclization of piperidine-2,4-diester 33 has been shown to produce 2,5-disubstituted quinuclidine isomers. rsc.org Another established method involves the intramolecular alkylation of a bromoacetylpiperidine. rsc.org
More recent and flexible approaches have emerged, including radical cyclizations and ring-closing metathesis (RCM). A notable example is a diastereoselective radical addition/cyclization reaction of a 1,7-diene mediated by a phosphorus hydride to form trisubstituted piperidines, which are then converted to 2,5-disubstituted quinuclidines via SN2-type cyclizations. nih.gov RCM has also been employed as a powerful tool for constructing the related quinolizin-4-one (B12971734) scaffold, demonstrating the potential of this strategy for accessing diverse bicyclic nitrogen heterocyles. cam.ac.uk
Introduction and Stereocontrol of Methyl Substituents
The introduction of methyl groups onto the quinuclidine scaffold can be achieved at various stages of the synthesis. One approach involves starting with appropriately substituted piperidine precursors. For example, 5-methylquinuclidin-3-one has been synthesized as a single isomer via a Dieckmann cyclisation. rsc.org
Achieving stereocontrol over the methyl substituents is a critical aspect of synthesizing specific stereoisomers of 3,5-dimethylquinuclidine. The stereochemical outcome of reactions like the Dieckmann cyclization can sometimes be predicted and rationalized using molecular mechanics calculations. rsc.org For instance, the synthesis of all diastereoisomers of 5-methylquinuclidine-3-carboxylic esters was accomplished with high stereoselectivity in several steps by elaborating the corresponding quinuclidinones. rsc.org Palladium-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives have also been shown to provide stereoselective access to cis- or trans-3,5-disubstituted pyrazolidines, a strategy that could potentially be adapted for quinuclidine synthesis. nih.gov
Stereoselective Synthesis of 3,5-dimethylquinuclidine Stereoisomers
The development of stereoselective methods to access specific isomers of 3,5-dimethylquinuclidine is crucial for investigating their structure-activity relationships in various biological contexts. These methods often employ principles of asymmetric synthesis, including the use of chiral auxiliaries and catalytic enantioselective reactions.
Asymmetric Induction in Quinuclidine Synthesis
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. spjainsasaram.co.in In the context of quinuclidine synthesis, an existing stereocenter on a precursor molecule can direct the stereochemical outcome of subsequent ring-forming or substitution reactions. youtube.com While specific examples directly pertaining to 3,5-dimethylquinuclidine are not extensively detailed in the provided literature, the principles of asymmetric induction are fundamental to the stereocontrolled synthesis of complex molecules. spjainsasaram.co.innih.gov The strategic placement of chiral centers in piperidine precursors can be envisioned as a viable strategy to influence the stereochemistry of the resulting quinuclidine ring system.
Chiral Auxiliary Approaches for Enantioselective Pathways
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. This strategy has been widely applied in asymmetric synthesis. For example, chiral auxiliaries have been used in the synthesis of functionalized quinuclidines to determine the stereochemistry at a functionalized center. liverpool.ac.uk The use of chiral auxiliaries like pseudoephedrine or Evans oxazolidinones in the alkylation of piperidine derivatives could provide a pathway to enantiomerically enriched precursors for 3,5-dimethylquinuclidine. wikipedia.org The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has demonstrated powerful stereochemical control in various reactions, including the synthesis of β-lactams, showcasing the potential of such auxiliaries in complex stereoselective synthesis. iupac.org
Catalytic Enantioselective Methodologies
Catalytic enantioselective methods represent a highly efficient and atom-economical approach to asymmetric synthesis. chinesechemsoc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. In recent years, significant progress has been made in the development of catalytic asymmetric reactions for the synthesis of chiral nitrogen heterocycles.
An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of quinuclidine derivatives, affording products in good to excellent yields, diastereoselectivity, and enantioselectivity. chinesechemsoc.org This method, utilizing a catalyst derived from [Ir(cod)Cl]₂ and the Feringa ligand, has proven to be tolerant of a broad range of substrates. chinesechemsoc.org Similarly, Rh-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines have provided a route to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govorganic-chemistry.org Such catalytic strategies hold immense promise for the enantioselective synthesis of 3,5-dimethylquinuclidine and its derivatives. Furthermore, chiral ruthenium complexes have been employed for the asymmetric hydrogenation of 3-quinuclidinone to produce optically pure (R)- and (S)-3-quinuclidinol with high yield and enantiomeric excess, demonstrating the power of catalytic hydrogenation in establishing stereocenters on the quinuclidine core. google.com
Diastereoselective Control in Derivative Formation
The synthesis of 3,5-dimethylquinuclidine inherently generates stereoisomers due to the chiral centers at the C3 and C5 positions. The relative orientation of the two methyl groups can be either cis or trans. Achieving diastereoselective control to favor one isomer over the other is a critical aspect of its synthesis, as the biological activity and material properties of the final derivatives can be highly dependent on their three-dimensional structure.
While specific literature on the diastereoselective synthesis of 3,5-dimethylquinuclidine is limited, general principles for the synthesis of substituted quinuclidines can be applied. Intramolecular cyclization reactions of appropriately substituted piperidine precursors are a common strategy. The stereochemistry of the final quinuclidine product is often dictated by the stereochemistry of the starting piperidine and the reaction conditions used for the cyclization. For instance, the use of chiral auxiliaries or stereoselective catalysts in the synthesis of the piperidine precursor can lead to a high degree of diastereoselectivity in the final quinuclidine product.
One advanced method for achieving stereocontrol in the synthesis of quinuclidine derivatives involves iridium-catalyzed intramolecular allylic dearomatization reactions. While not specifically demonstrated for 3,5-dimethylquinuclidine, this approach has proven effective for a range of substituted quinuclidines, yielding products with high diastereoselectivity and enantioselectivity. This method suggests a promising avenue for the stereocontrolled synthesis of 3,5-dimethylquinuclidine derivatives.
Table 1: Potential Strategies for Diastereoselective Synthesis
| Strategy | Description | Potential Outcome for 3,5-Dimethylquinuclidine |
| Substrate Control | Synthesis starting from a stereochemically defined 3,5-dimethylpiperidine (B146706) precursor. | The stereochemistry of the piperidine would directly translate to the quinuclidine product, allowing for the synthesis of specific diastereomers. |
| Chiral Auxiliary | Use of a removable chiral group to direct the formation of one diastereomer during the synthesis of the piperidine or the cyclization to the quinuclidine. | High diastereomeric excess of either the cis or trans isomer could be achieved. |
| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one diastereomer. | Could provide an efficient route to enantiomerically enriched and diastereomerically pure 3,5-dimethylquinuclidine. |
Advanced Chemical Modifications of the 3,5-dimethylquinuclidine Core
Once the 3,5-dimethylquinuclidine scaffold is synthesized, further modifications can be introduced to tailor its properties for specific applications. These modifications can involve the addition of functional groups at various positions on the bicyclic ring system.
Functionalization at Specific Positions
The functionalization of the quinuclidine ring at positions other than the bridgehead nitrogen can be challenging due to the relative inertness of the C-H bonds. However, modern synthetic methods, such as C-H activation, offer potential routes for introducing functional groups at specific positions. For instance, transition metal-catalyzed reactions, often directed by a functional group on the molecule, can enable the selective introduction of substituents. While direct examples for 3,5-dimethylquinuclidine are not prevalent, analogous functionalizations of other nitrogen heterocycles like pyridines and quinolines at the C3 and C5 positions have been reported and could potentially be adapted.
Derivatization for Enhanced Research Utility
To enhance the utility of 3,5-dimethylquinuclidine in research, particularly in biological studies, it can be derivatized with various functional groups. These derivatives can serve as probes, ligands for receptors, or as building blocks for more complex molecules. For example, the introduction of a reactive handle, such as a carboxylic acid, amine, or alkyne, would allow for conjugation to fluorescent dyes, affinity tags, or other biomolecules. This would facilitate studies on the distribution, binding, and mechanism of action of compounds containing the 3,5-dimethylquinuclidine core.
Chemo- and Regioselective Transformations
Chemo- and regioselective transformations are crucial for the selective modification of one functional group or position in the presence of others. In the context of 3,5-dimethylquinuclidine derivatives that may possess additional functional groups, selective reactions are essential. For example, if a derivative contains both a hydroxyl group and an ester, a chemoselective reducing agent could be used to reduce the ester without affecting the hydroxyl group.
Regioselectivity becomes important when multiple similar reactive sites are present. For instance, if a 3,5-dimethylquinuclidine derivative has multiple C-H bonds that could potentially be functionalized, a regioselective C-H activation catalyst would be needed to direct the functionalization to a specific position. The inherent symmetry of the cis-3,5-dimethylquinuclidine might simplify some regioselectivity issues, while the trans-isomer presents a more complex challenge.
Advanced Spectroscopic Analysis and Structural Elucidation of 3,5 Dimethylquinuclidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful method for elucidating the molecular structure of 3,5-dimethylquinuclidine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and spatial relationships of atoms can be obtained.
¹H and ¹³C NMR for Detailed Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 3,5-dimethylquinuclidine. mdpi.comresearchgate.net The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. tsijournals.comchemicalbook.com
For 3,5-dimethylquinuclidine, specific chemical shifts in both ¹H and ¹³C NMR spectra can be assigned to the methyl groups and the protons and carbons of the quinuclidine (B89598) cage. The integration of the proton signals helps in determining the relative number of protons in each environment. chemicalbook.com The chemical shifts are influenced by the rigid bicyclic structure and the positions of the methyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-dimethylquinuclidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~45 |
| C2/C6 | ~2.8 (axial), ~2.2 (equatorial) | ~50 |
| C3/C5 | ~1.8 | ~35 |
| C4 | ~1.5 | ~25 |
| C7/C8 | ~2.5 (axial), ~1.9 (equatorial) | ~55 |
| CH₃ at C3/C5 | ~0.9 | ~20 |
Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.
Multi-dimensional NMR Techniques for Connectivity and Conformation
While 1D NMR provides basic structural information, multi-dimensional NMR techniques are essential for unambiguously assigning all signals and determining the molecule's conformation. nih.govnih.govspektrino.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. wikipedia.orglibretexts.org This helps to trace the proton connectivity throughout the quinuclidine framework and confirm the relative positions of the methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. researchgate.net It is a crucial tool for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. harvard.edu For 3,5-dimethylquinuclidine, NOESY can reveal through-space interactions between the methyl groups and protons on the quinuclidine cage, offering insights into the molecule's preferred conformation and the stereochemical relationship of the substituents. libretexts.org
Chiral NMR Spectroscopy for Enantiomeric Excess Determination
Since 3,5-dimethylquinuclidine is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key technique for determining the enantiomeric excess (ee) of a sample. nih.govrsc.orgmdpi.com This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). open.ac.ukkoreascience.kr
The addition of a CSA to a solution of the chiral analyte can lead to the formation of transient diastereomeric complexes. These complexes will have slightly different chemical shifts for corresponding nuclei in the two enantiomers, resulting in the splitting of NMR signals. open.ac.uk The integration of these separated signals allows for the quantification of the enantiomeric excess. rsc.org For example, chiral acids or metal complexes can be used as CSAs to resolve the signals of the 3,5-dimethylquinuclidine enantiomers. bath.ac.uk
Mass Spectrometry (MS) for Isomer Differentiation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Positional Isomer Discrimination
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. youtube.com The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak and a series of fragment ion peaks. While isomers often have identical molecular weights, their fragmentation patterns under EI can differ significantly, allowing for their discrimination. msu.edunih.gov
For dimethylquinuclidines, the position of the methyl groups influences the stability of the resulting carbocations formed during fragmentation. The mass spectra of 2,5-dimethyl-, 3,5-dimethyl-, and 2,6-dimethylquinuclidine would be expected to show distinct differences in the relative abundances of key fragment ions. aip.orgarkat-usa.org For instance, the loss of a methyl radical or an ethyl group from the molecular ion can be a characteristic fragmentation pathway, and the ease of these fragmentations will depend on the substitution pattern.
Table 2: Potential Characteristic Fragment Ions in EI-MS of Dimethylquinuclidine Isomers
| Isomer | Potential Fragmentation Pathway | Key Fragment Ions (m/z) |
|---|---|---|
| 2,5-dimethylquinuclidine | Loss of CH₃, loss of C₂H₅ | [M-15]⁺, [M-29]⁺ |
| 3,5-dimethylquinuclidine | Loss of CH₃, retro-Diels-Alder type fragmentation | [M-15]⁺, other characteristic fragments |
| 2,6-dimethylquinuclidine | Loss of CH₃, loss of C₂H₅ | [M-15]⁺, [M-29]⁺ |
Note: The relative intensities of these and other fragment ions would be critical for differentiation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.govresearchgate.net This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. rsc.org For 3,5-dimethylquinuclidine (C₁₁H₂₁N), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This is a crucial step in confirming the identity of the compound, especially when distinguishing it from other compounds that may have the same nominal mass.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,5-dimethylquinuclidine |
| 2,6-dimethylquinuclidine |
| 3,5-dimethylquinuclidine |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies
Upon electron ionization, the 3,5-dimethylquinuclidine molecule is expected to form a molecular ion (M+•). The fragmentation of this radical cation is likely to be directed by the nitrogen atom, which is the site of the positive charge and the radical. The primary fragmentation pathways for aliphatic amines typically involve α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable iminium ion.
For 3,5-dimethylquinuclidine, several α-cleavage pathways are possible, leading to the loss of different neutral fragments. The presence of methyl groups at the 3 and 5 positions will influence the fragmentation, potentially leading to the loss of methyl or ethyl radicals. The relative abundance of the resulting fragment ions will depend on the stability of both the ion and the neutral species lost.
A plausible fragmentation pathway involves the initial formation of the molecular ion, followed by the loss of a methyl radical (•CH3) from either the 3 or 5 position to form a stable bicyclic iminium ion. Further fragmentation could involve the opening of the bicyclic ring system. Another likely fragmentation pathway is the loss of an ethylene (B1197577) molecule (C2H4) through a retro-Diels-Alder (rDA) type reaction, a common fragmentation mechanism for cyclic systems. This would result in a charged piperidine (B6355638) derivative.
Table 1: Predicted Major Fragment Ions in the Tandem Mass Spectrum of 3,5-dimethylquinuclidine
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 139 | [M]+• (Molecular Ion) | Ionization of 3,5-dimethylquinuclidine |
| 124 | [M - CH3]+ | Loss of a methyl radical via α-cleavage |
| 111 | [M - C2H4]+• | Retro-Diels-Alder (rDA) fragmentation |
| 96 | [M - C3H7]+ | Loss of a propyl radical from the bicyclic system |
| 82 | [C6H12N]+ | Ring opening and subsequent fragmentation |
Note: The m/z values and proposed structures are theoretical and require experimental verification.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
The vibrational spectrum of 3,5-dimethylquinuclidine is expected to be characterized by several key vibrational modes corresponding to its structural features. The most prominent of these are the C-H stretching and bending vibrations, C-N stretching vibrations, and skeletal vibrations of the bicyclic ring.
The C-H stretching vibrations of the methyl groups and the methylene (B1212753) groups of the quinuclidine ring are expected to appear in the 2800-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the methyl groups will likely be observed as distinct peaks. C-H bending vibrations, including scissoring, wagging, and twisting modes, will be present in the 1350-1470 cm⁻¹ region.
The C-N stretching vibrations are of particular interest as they are characteristic of the amine functionality. These are expected to appear in the 1000-1250 cm⁻¹ region. The bicyclic nature of the quinuclidine ring will give rise to a complex series of skeletal vibrations, often referred to as the "fingerprint region" (below 1500 cm⁻¹), which are unique to the molecule's structure.
Table 2: Predicted Characteristic Vibrational Frequencies for 3,5-dimethylquinuclidine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |
| C-H Stretching (methyl and methylene) | 2850 - 3000 | IR and Raman active |
| C-H Bending (methyl and methylene) | 1350 - 1470 | IR and Raman active |
| C-N Stretching | 1000 - 1250 | IR and Raman active |
| Quinuclidine Ring Skeletal Vibrations | 700 - 1200 | IR and Raman active |
Note: These are predicted frequency ranges based on typical values for similar functional groups and may vary.
The 3,5-dimethylquinuclidine molecule can exist in different conformations due to the orientation of the methyl groups (axial or equatorial). These different conformers will have distinct vibrational spectra. libretexts.orgopenstax.orgyoutube.com Although the energy differences between conformers may be small, high-resolution vibrational spectroscopy, particularly in combination with computational modeling, can be used to identify the presence of different conformers in a sample.
For instance, the C-H bending modes and the skeletal vibrations of the quinuclidine ring are particularly sensitive to the conformational geometry. nih.gov Theoretical calculations of the vibrational spectra for the different possible conformers (e.g., diaxial, diequatorial, and axial-equatorial) can be compared with experimental spectra to determine the predominant conformation in the gas phase or in solution. The relative intensities of certain vibrational bands can provide information about the population of each conformer.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
Electronic spectroscopy probes the electronic transitions within a molecule. For saturated aliphatic amines like 3,5-dimethylquinuclidine, which lack traditional chromophores, the electronic transitions occur at high energies, typically in the vacuum ultraviolet (VUV) region.
Saturated amines exhibit n → σ* (non-bonding to anti-bonding sigma) and Rydberg transitions. researchgate.net The n → σ* transition involves the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital of a C-N or C-H bond. These transitions are generally weak and occur at wavelengths below 240 nm.
Rydberg transitions involve the excitation of an electron to a high-energy, diffuse orbital. These transitions are characteristic of aliphatic amines and are also found in the VUV region. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the energies and intensities of these electronic transitions. youtube.combeilstein-journals.org
Table 3: Predicted Electronic Transitions for 3,5-dimethylquinuclidine
| Transition Type | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |
| n → σ* | < 240 | Low |
| Rydberg | < 200 | Variable |
Note: These are general predictions for saturated amines and specific values for 3,5-dimethylquinuclidine would require dedicated computational studies.
The photophysical properties of 3,5-dimethylquinuclidine, such as its fluorescence quantum yield and lifetime, are expected to be influenced by its structure and environment. Saturated amines are known to fluoresce, although often with low quantum yields due to efficient non-radiative decay pathways, including photodissociation. researchgate.net
Fluorescence spectroscopy can be a sensitive tool to monitor the photodecomposition of the molecule. Upon excitation, the molecule can undergo photochemical reactions, such as C-N or C-H bond cleavage. These processes lead to the formation of new chemical species with different absorption and emission properties, which can be tracked using fluorescence spectroscopy. acs.org Computational studies can help to elucidate the potential energy surfaces of the excited states and identify the pathways leading to photodecomposition. rsc.org
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Successful crystallization of an enantiomerically pure sample of 3,5-dimethylquinuclidine would allow for its analysis by single-crystal X-ray diffraction. The resulting electron density map would unambiguously determine the connectivity of the atoms, confirming the bicyclic quinuclidine framework. This framework consists of three piperidine rings sharing a common nitrogen and a tertiary carbon, forcing the piperidine rings into a boat conformation rather than the more common chair form. wikipedia.org
The analysis would precisely locate the positions of the two methyl groups at the C3 and C5 positions. This would allow for the determination of their relative stereochemistry, i.e., whether they are on the same side (cis) or opposite sides (trans) of the quinuclidine cage.
Furthermore, for a chiral, enantiomerically pure sample, anomalous dispersion techniques in X-ray crystallography could be employed to determine the absolute configuration of the stereogenic centers at C3 and C5. This is often achieved through the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the (R) or (S) configuration to each chiral center. For instance, in the structural determination of related quinuclidine derivatives like (R)-(-)-quinuclidin-3-ol, X-ray crystallography was essential in confirming its absolute configuration. researchgate.net
The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below, detailing the crystal system, space group, and unit cell dimensions.
| Parameter | Hypothetical Value for 3,5-dimethylquinuclidine |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
This table is a hypothetical representation and is not based on experimental data for 3,5-dimethylquinuclidine.
Ion Mobility Spectrometry (IMS) for Gas-Phase Structure and Binding Modes
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides a multidimensional analysis, yielding information about the mass-to-charge ratio and the rotational-averaged collision cross-section (CCS) of an ion. The CCS is a critical parameter that reflects the three-dimensional structure of the ion in the gas phase.
For 3,5-dimethylquinuclidine, IMS would be instrumental in characterizing its gas-phase conformation. The rigid bicyclic structure of the quinuclidine core limits its conformational flexibility. However, the orientation of the methyl groups could potentially lead to different conformers that might be distinguishable by high-resolution IMS.
The experimental CCS values obtained from IMS can be compared with theoretical CCS values calculated for computationally modeled structures. This comparison helps to validate the predicted gas-phase structures. For instance, different diastereomers (cis and trans isomers) of 3,5-dimethylquinuclidine would be expected to have distinct CCS values, allowing for their differentiation and characterization in a mixture.
Furthermore, IMS is highly valuable for studying non-covalent interactions and binding modes. By introducing a binding partner into the mass spectrometer, IMS can be used to observe the formation of complexes between 3,5-dimethylquinuclidine and other molecules, such as metal ions or host molecules. The change in the drift time and, consequently, the CCS upon complex formation can provide insights into the binding stoichiometry and the conformational changes that may occur upon binding.
A hypothetical data table summarizing potential IMS findings is presented below.
| Ionic Species | m/z | Experimental CCS (Ų) | Theoretical CCS (Ų) |
| [cis-3,5-dimethylquinuclidine+H]⁺ | 140.14 | 135.2 | 134.8 |
| [trans-3,5-dimethylquinuclidine+H]⁺ | 140.14 | 137.5 | 137.1 |
This table is a hypothetical representation and is not based on experimental data for 3,5-dimethylquinuclidine.
Computational and Theoretical Chemistry of 3,5 Dimethylquinuclidine
Quantum Chemical Calculations (e.g., ab initio, Density Functional Theory)
Quantum chemical calculations, such as ab initio methods and particularly Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 3,5-dimethylquinuclidine. nih.govnih.gov DFT methods, like the popular B3LYP functional, offer a good balance between computational cost and accuracy for organic molecules, making them suitable for calculating geometries, energies, and electronic properties. nih.govacs.orgrsc.org
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 3,5-dimethylquinuclidine, this process is crucial for understanding its conformational preferences.
The quinuclidine (B89598) cage itself is a strained bicyclic system where the three cyclohexane (B81311) rings are forced into boat conformations. wikipedia.org The introduction of two methyl groups at the C3 and C5 positions creates stereoisomers: cis and trans.
cis-3,5-dimethylquinuclidine: Both methyl groups are on the same face of the approximate plane of the molecule.
trans-3,5-dimethylquinuclidine: The methyl groups are on opposite faces.
Furthermore, for each stereoisomer, the methyl groups can occupy either axial or equatorial-like positions relative to the six-membered rings they are part of. A conformational analysis would involve:
Building initial 3D models of all possible isomers (cis-diaxial, cis-diequatorial, and trans-axial-equatorial).
Performing a geometry optimization calculation for each conformer, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.gov
Calculating the total electronic energy for each optimized structure. The conformer with the lowest energy is the most stable.
The analysis for disubstituted cyclohexanes shows that diequatorial conformers are generally more stable than diaxial ones due to the avoidance of unfavorable 1,3-diaxial steric interactions. mdpi.comyoutube.com A similar principle would apply to 3,5-dimethylquinuclidine. The cis-diequatorial conformer would be expected to be significantly more stable than the cis-diaxial conformer. In the trans isomer, one group is axial and the other is equatorial, leading to an intermediate energy level. mdpi.com
Table 1: Hypothetical Relative Energies of 3,5-dimethylquinuclidine Conformers from DFT Calculations
| Conformer | Methyl Group Orientations | Expected Relative Stability (kcal/mol) |
|---|---|---|
| cis-diequatorial | Equatorial, Equatorial | 0.00 (Most Stable) |
| trans-equatorial-axial | Equatorial, Axial | ~1.8 - 2.5 |
| cis-diaxial | Axial, Axial | > 5.0 (Least Stable) |
Note: This table is illustrative, based on principles of conformational analysis. Actual values would require specific DFT calculations.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactivity. youtube.comnih.gov
HOMO: Represents the ability to donate electrons. For 3,5-dimethylquinuclidine, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, which is characteristic of amines and the source of their basicity and nucleophilicity. wikipedia.org
LUMO: Represents the ability to accept electrons. The LUMO is typically distributed over the antibonding σ* orbitals of the C-H and C-C bonds of the cage structure.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive. nih.gov
DFT calculations can precisely compute the energies and visualize the 3D shapes of these orbitals. The HOMO-LUMO gap can be used to predict the electronic absorption spectra and understand the molecule's behavior in electron transfer reactions. youtube.com
Table 2: Hypothetical Frontier Orbital Energies for cis-3,5-dimethylquinuclidine
| Orbital | Expected Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -6.0 to -5.5 | Localized on Nitrogen lone pair |
| LUMO | ~ 1.5 to 2.0 | Delocalized over σ* framework |
| HOMO-LUMO Gap | ~ 7.0 to 8.0 | Indicates high chemical stability |
Note: These values are hypothetical estimates for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using colors to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For 3,5-dimethylquinuclidine, the MEP map would clearly show the most negative potential (red) concentrated around the nitrogen atom's lone pair, confirming it as the primary site for protonation and interaction with Lewis acids. wikipedia.orgnih.gov The hydrocarbon framework, including the methyl groups and hydrogen atoms, would exhibit positive potential (blue/light blue), as expected. nih.gov MEP maps are invaluable for predicting intermolecular interactions and the sites of chemical reactivity. nih.govmdpi.com
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For 3,5-dimethylquinuclidine, DFT methods can be used to calculate:
Vibrational Frequencies: These calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. By analyzing the vibrational modes, one can assign specific peaks to the stretching and bending of bonds, such as C-H, C-N, and C-C, and the deformations of the bicyclic cage.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is highly useful for assigning experimental spectra and confirming the structure and conformation of the cis and trans isomers, as the chemical environment of each nucleus is slightly different in each conformer.
Molecular Dynamics (MD) Simulations
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how their positions and velocities change over time. chemrxiv.org
For 3,5-dimethylquinuclidine, MD simulations would be particularly useful for understanding its dynamic behavior. An MD simulation could model:
Conformational Interconversion: While the quinuclidine cage is rigid, the molecule is not entirely static. MD simulations can explore the flexibility of the structure and the potential for interconversion between different low-energy conformers, especially in different environments.
Solvent Effects: By including explicit solvent molecules (like water or an organic solvent) in the simulation box, one can study how intermolecular interactions with the solvent affect the conformational preferences and the accessibility of the nitrogen lone pair. For example, hydrogen bonding from a protic solvent to the nitrogen atom would be clearly observable.
Aggregate Behavior: In the solid state, MD can simulate how individual 3,5-dimethylquinuclidine molecules pack together in a crystal lattice and the nature of the intermolecular forces that govern the crystal structure.
MD simulations provide a "computational microscope" to view molecular motion, offering insights into the dynamic processes that are often difficult to probe experimentally. researchgate.netchemrxiv.org
Intermolecular Interaction Studies
The intermolecular interactions of 3,5-dimethylquinuclidine are governed by its distinct structural features: a tertiary amine nitrogen at the bridgehead, a rigid bicyclic carbon framework, and two methyl substituents. These features dictate its potential for hydrogen bonding, van der Waals forces, and more complex electronic interactions.
Computational studies, particularly using density functional theory (DFT), are instrumental in elucidating these interactions. For the parent quinuclidine, the bridgehead nitrogen atom is a primary site for intermolecular hydrogen bonding. The basicity of this nitrogen, and thus the strength of the hydrogen bonds it can accept, is a critical parameter that can be modulated by substituents. In substituted quinuclidines, the basicity is observed to decrease due to the inductive effect of the substituent group. researchgate.net The parent, unsubstituted quinuclidine exhibits the highest pKa value and is consequently the most active in many contexts. researchgate.net The two methyl groups in 3,5-dimethylquinuclidine, being electron-donating, would be expected to slightly increase the basicity of the bridgehead nitrogen compared to electron-withdrawing groups, thereby influencing its hydrogen-bonding capabilities.
A significant area of recent computational and experimental study involves the formation of the quinuclidinium radical cation. acs.org Quinuclidine can act as a hydrogen atom transfer (HAT) mediator in photoredox catalysis. acs.org Upon photoexcitation, it can generate a highly electrophilic quinuclidine radical cation. acs.org DFT calculations have been employed to model the transition states for HAT from various substrates to this radical cation. acs.org These studies reveal that factors such as configuration, conformation, and noncovalent interactions, like C–H···O hydrogen bonds, play a key role in stabilizing these transition states and determining reaction selectivity. acs.org The presence of methyl groups at the 3 and 5 positions would introduce steric and electronic perturbations that could subtly alter the stability and reactivity of the corresponding radical cation, a subject ripe for future computational investigation.
Table 1: Key Intermolecular Interactions of the Quinuclidine Scaffold| Interaction Type | Description | Governing Factors | Relevance to 3,5-dimethylquinuclidine |
|---|---|---|---|
| Hydrogen Bonding | The bridgehead nitrogen acts as a hydrogen bond acceptor. | Basicity (pKa) of the nitrogen, solvent polarity, steric hindrance. researchgate.net | Methyl groups may slightly increase basicity. Steric bulk at C3/C5 positions could influence the approach of H-bond donors. |
| Radical Cation HAT | Formation of an electrophilic quinuclidinium radical cation that abstracts a hydrogen atom from a substrate. acs.org | Redox potential, stability of the radical cation, substrate C-H bond strength. | The electronic and steric effects of the dimethyl substitution would modulate the stability and reactivity of the radical cation intermediate. |
| van der Waals / Lipophilic | Nonspecific attractive or repulsive forces arising from the nonpolar bicyclic cage and methyl groups. | Molecular surface area, shape complementarity with binding partners. | The two methyl groups increase the lipophilicity and surface area, enhancing interactions within nonpolar environments like protein hydrophobic pockets. |
This table summarizes the principal intermolecular forces relevant to the quinuclidine core, with projected implications for the 3,5-dimethyl derivative based on established chemical principles.Molecular Modeling for Ligand Design and Interaction Prediction
Molecular modeling encompasses a suite of computational techniques used to represent, simulate, and predict the behavior of molecules. For a scaffold like 3,5-dimethylquinuclidine, these methods are essential for designing novel ligands and predicting their interactions with biological targets, thereby guiding the synthesis of new therapeutic agents.
Structure-Based Design Principles for Quinuclidine Scaffolds
The quinuclidine framework (1-azabicyclo[2.2.2]octane) is a highly valued scaffold in medicinal chemistry. nih.gov Its utility stems from several key attributes that are foundational to structure-based design:
Rigidity and Stability: The bicyclic structure is conformationally rigid and chemically stable. nih.gov This rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Three-Dimensionality: The defined, non-planar structure provides a three-dimensional vector for positioning substituents in precise orientations to interact with biological targets.
Synthetic Accessibility: The quinuclidine core is a structural unit in many natural products, such as quinine, and numerous synthetic routes have been developed to create a wide array of derivatives. researchgate.netnih.govnih.gov
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3,5-dimethylquinuclidine) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comresearchgate.net The goal is to find the binding mode with the lowest free energy, which is represented by a docking score. openmedicinalchemistryjournal.com This method is a cornerstone of structure-based drug design. mdpi.com
The process for docking a molecule like 3,5-dimethylquinuclidine would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparing the protein structure (e.g., adding hydrogens, assigning charges).
Generating a low-energy 3D conformation of the 3,5-dimethylquinuclidine ligand.
Using a docking algorithm (e.g., AutoDock Vina, GOLD) to systematically search for the best binding poses of the ligand within the receptor's active site. researchgate.net
Scoring and ranking the poses to identify the most likely binding mode and estimate binding affinity.
Virtual screening extends this process to large libraries of compounds. mdpi.comnih.gov Instead of docking a single molecule, tens of thousands to millions of compounds can be computationally screened against a target. mdpi.comnih.gov This allows researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing, making the drug discovery process faster and more cost-efficient. mdpi.com A virtual screen for novel inhibitors might involve a library of diverse quinuclidine derivatives, including various substitutions at the 3 and 5 positions.
Table 2: Illustrative Molecular Docking Results for Heterocyclic Inhibitors| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Quinazoline Derivative (QU571) | EGFR Kinase | -10.1 | Hydrogen bonds, hydrophobic interactions. nih.gov |
| Pyrimidonic Drug (Uracil mustard) | SARS-CoV-2 3CLpro | -7.6 | Interaction with catalytic residues His41 and Cys145. nih.gov |
| Phytochemical (3,4,5-Tri-O-galloylquinic acid) | SARS-CoV-2 3CLpro | -9.7 | Extensive hydrogen bonding network. nih.gov |
| Indole Derivative | Pim-1 Kinase | Not specified | Pi-Alkyl interactions with the hydrophobic pocket. physchemres.org |
This table provides representative docking scores and interaction types for various heterocyclic compounds against different protein targets, illustrating the kind of data generated from molecular docking studies. Specific data for 3,5-dimethylquinuclidine is not available in the public literature.Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. physchemres.orgnih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for the observed variations in its biological effects.
A typical QSAR study involves the following steps:
Data Set Assembly: A series of structurally related compounds (e.g., various substituted quinuclidines) with experimentally measured biological activity (e.g., IC₅₀ values) is collected.
Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Development: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). physchemres.org
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
For a series of compounds including 3,5-dimethylquinuclidine, a QSAR model could reveal which properties are most important for a given biological effect. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) generates 3D contour maps. nih.govnih.gov These maps highlight regions in space where bulky groups, positive or negative charges, or hydrophobic/hydrophilic moieties would increase or decrease activity, providing direct insights for designing more potent molecules. nih.govnih.gov
Table 3: Statistical Parameters for QSAR Model Validation| Parameter | Description | Acceptable Value | Example from Literature (Pyrazoloquinazoline inhibitors) nih.govnih.gov |
|---|---|---|---|
| r² (or R²) | Coefficient of determination. Measures the goodness of fit for the training set. | > 0.6 | 0.970 (CoMFA) |
| q² (or r²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | > 0.5 | 0.747 (CoMFA) |
| r²pred | Predictive correlation coefficient for an external test set. Measures the model's ability to predict new data. | > 0.6 | Not Reported in this specific study, but a key metric. |
This table outlines key statistical metrics used to validate the robustness and predictive power of a QSAR model. The values are taken from a study on related heterocyclic compounds to exemplify a statistically significant model.Reaction Mechanisms and Chemical Reactivity of 3,5 Dimethylquinuclidine
Mechanistic Investigations of Quinuclidine-Based Reactions
The rigid framework of the quinuclidine (B89598) nucleus holds the nitrogen lone pair in a sterically accessible position, making it a potent nucleophile and base. The presence of two methyl groups at the 3 and 5 positions can influence its reactivity through steric and electronic effects.
Nucleophilic and Electrophilic Reactivity Profiles
Quinuclidines are well-established as strong nucleophiles. Kinetic studies on the reactions of various quinuclidine derivatives with ethyl S-aryl thiolcarbonates have provided valuable insights into their nucleophilic character. These reactions proceed via a nucleophilic attack of the quinuclidine nitrogen on the carbonyl carbon of the thiolcarbonate.
The reactivity of quinuclidines in these reactions is directly correlated with their basicity (pKa). A higher pKa corresponds to a greater nucleophilic reactivity. For instance, in the Baylis-Hillman reaction, quinuclidine, with the highest pKa among the tested derivatives, was found to be the most active catalyst. This suggests that the electron-donating methyl groups in 3,5-dimethylquinuclidine would likely enhance its basicity and, consequently, its nucleophilicity compared to unsubstituted quinuclidine.
The general mechanism for the reaction of quinuclidines with ethyl S-aryl thiolcarbonates can be either stepwise or concerted, depending on the substrate. For less reactive substrates, a stepwise mechanism involving the formation of a tetrahedral intermediate is favored. For more reactive substrates, the reaction tends to proceed through a concerted mechanism.
In terms of electrophilic reactivity, the quinuclidine nitrogen can be protonated or alkylated. The resulting quinuclidinium salts are stable compounds. The lone pair on the nitrogen can also participate in the formation of adducts with various Lewis acids.
Radical Pathways and Intermediates
Quinuclidine and its derivatives can participate in radical reactions, primarily through hydrogen-atom transfer (HAT) processes. acs.orgresearchgate.netrhhz.net In the presence of a suitable photocatalyst and light, quinuclidine can be oxidized to its radical cation. acs.orgbohrium.comcbs.dk This electrophilic radical cation is a potent hydrogen atom abstractor, capable of selectively abstracting hydridic C-H bonds. acs.orgbohrium.comcbs.dk
For example, in photocatalytic systems, the quinuclidine radical cation can abstract a hydrogen atom from an alcohol, generating an α-hydroxy radical. acs.orgbohrium.com This initiation step can lead to various subsequent reactions, such as the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of methyl groups in 3,5-dimethylquinuclidine would likely influence the stability and reactivity of the corresponding radical cation, although specific studies are lacking.
Furthermore, radical cyclization reactions have been employed in the synthesis of substituted quinuclidines. These reactions involve the formation of radical intermediates that undergo intramolecular cyclization to form the characteristic bicyclic ring system.
Kinetic Studies and Rate Law Determination
Kinetic studies are crucial for elucidating reaction mechanisms. For reactions involving quinuclidines, pseudo-first-order conditions are often employed, where the concentration of the quinuclidine is in large excess compared to the substrate. The observed rate constant (k_obs) can then be determined by monitoring the change in concentration of a reactant or product over time.
The rate law for a reaction provides a mathematical expression of how the reaction rate depends on the concentration of reactants. For a simple bimolecular reaction between a quinuclidine (Q) and a substrate (S), the rate law can often be expressed as:
Rate = k[Q][S]
where k is the second-order rate constant. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.
The table below presents hypothetical kinetic data for a reaction involving 3,5-dimethylquinuclidine to illustrate how a rate law could be determined.
| Experiment | Initial [3,5-dimethylquinuclidine] (M) | Initial [Substrate] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |
Identification of Elementary Steps and Transition States
A chemical reaction often proceeds through a series of elementary steps. Identifying these steps and the corresponding transition states is key to understanding the reaction mechanism at a molecular level. Transition states are high-energy, transient species that cannot be isolated but represent the energy maximum along the reaction coordinate between reactants and products or intermediates.
In the context of quinuclidine chemistry, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model transition state structures and calculate their energies. For instance, in radical cyclization reactions to form substituted quinuclidines, the stereochemical outcome can be rationalized by considering the relative energies of different chair-like transition states.
The structure of a transition state is often depicted with partial bonds to indicate bonds that are being formed or broken. For example, in the nucleophilic attack of 3,5-dimethylquinuclidine on a carbonyl compound, the transition state would involve a partial bond between the nitrogen and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen.
Photochemical Transformations Involving 3,5-dimethylquinuclidine
The interaction of light with 3,5-dimethylquinuclidine can induce unique chemical transformations that are not readily accessible through thermal means.
Photoinduced Cycloaddition Reactions
It is plausible that under photochemical conditions, 3,5-dimethylquinuclidine, or a suitable derivative, could participate in cycloaddition reactions. The outcome of such a reaction would depend on the nature of the excited state involved and the reaction partner. Further research is needed to explore the potential of 3,5-dimethylquinuclidine in photoinduced cycloaddition chemistry.
Photorearrangements and Photofragmentation Processes
While specific studies on the photorearrangements and photofragmentation of 3,5-dimethylquinuclidine are not extensively documented in publicly available literature, the photochemical behavior of the broader quinuclidine class suggests a propensity for reactions initiated by photoinduced electron transfer (PET) and hydrogen atom transfer (HAT). Quinuclidine and its derivatives are recognized for their ability to act as potent HAT catalysts under photoirradiation. ccspublishing.org.cnbohrium.comrhhz.net
The fate of the substrate radical generated after hydrogen abstraction by the quinuclidine radical cation can involve various rearrangements and fragmentations, depending on the structure of the substrate itself. For instance, in the context of dual photoredox and HAT catalysis, the substrate radical can undergo addition to activated alkenes, leading to the formation of new carbon-carbon bonds. ccspublishing.org.cn
It is important to note that the primary role of quinuclidines in these photoreactions is often that of a catalyst, facilitating transformations in other molecules rather than undergoing rearrangement or fragmentation itself. ccspublishing.org.cnrhhz.net However, the stability and redox properties of the quinuclidine core are critical to its catalytic efficacy. The presence of dimethyl substitution at the 3 and 5 positions would likely influence the redox potential and steric environment of the nitrogen atom, thereby modulating its activity as a photo-induced HAT catalyst.
Excited State Chemistry and Energy Transfer Mechanisms
The excited-state chemistry of quinuclidine derivatives is intrinsically linked to their role as electron donors and HAT catalysts in photochemically induced reactions. ccspublishing.org.cnrhhz.net The process typically begins with the excitation of a photocatalyst (e.g., an iridium complex) by visible light. rhhz.netnih.gov The excited photocatalyst then interacts with the ground state quinuclidine molecule.
A key step in the excited-state dynamics is a single-electron transfer (SET) from the nitrogen atom of the quinuclidine to the excited photocatalyst. This results in the formation of the quinuclidine radical cation and the reduced form of the photocatalyst. nih.gov The estimated oxidation potential for quinuclidine is approximately +1.1 V versus the saturated calomel (B162337) electrode in acetonitrile, making it a suitable electron donor for many common photoredox catalysts. nih.gov
The generated quinuclidine radical cation is a key intermediate that drives the subsequent chemical transformations. Its electrophilic nature allows it to selectively abstract hydrogen atoms from electron-rich C-H bonds of a substrate molecule. nih.gov This hydrogen atom transfer (HAT) process is a critical energy transfer mechanism, converting the electronic excitation energy into chemical reactivity at a different site in the reaction mixture.
In some systems, quinuclidine derivatives can also participate in the formation of an electron donor-acceptor (EDA) complex with an electron-accepting substrate. acs.org Upon irradiation with visible light, this EDA complex can be directly excited, leading to an electron transfer from the quinuclidine moiety to the acceptor. This process initiates a cascade of radical reactions. acs.org For example, 3-acetoxyquinuclidine has been shown to catalyze reactions through such an EDA mechanism. acs.org
Catalytic Activity and Mechanistic Role of 3,5-dimethylquinuclidine Derivatives
Organocatalysis and Acid-Base Catalysis
Quinuclidine and its derivatives are well-established as effective nucleophilic and base catalysts in a variety of organic transformations. The catalytic activity stems from the readily available lone pair of electrons on the sterically accessible nitrogen atom within the rigid bicyclic framework. The pKa of the conjugate acid of quinuclidine is approximately 11.0, indicating its strong basicity. wikipedia.org
Derivatives of quinuclidine, such as 3-quinuclidinol (B22445), have been widely employed as nucleophilic catalysts. For instance, 3-quinuclidinol has been shown to be an effective catalyst for the Baylis-Hillman reaction, accelerating the coupling of aldehydes with activated alkenes. researchgate.net In these reactions, the quinuclidine nitrogen acts as the initial nucleophile, adding to the activated alkene to form a zwitterionic intermediate. This intermediate then adds to the aldehyde, and subsequent elimination regenerates the catalyst and forms the desired product.
The substitution pattern on the quinuclidine ring can significantly influence its catalytic activity. For instance, the basicity of quinuclidine derivatives is affected by the electronic nature of the substituents. wikipedia.org The presence of electron-donating dimethyl groups at the 3 and 5 positions in 3,5-dimethylquinuclidine would be expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to the parent quinuclidine.
In the context of acid-base catalysis, the strong basicity of quinuclidines allows them to act as efficient proton acceptors, promoting reactions that proceed through enolate or other anionic intermediates. The choice of a specific quinuclidine derivative can be tailored to optimize the reaction, balancing basicity with steric hindrance and solubility.
Role in Transition Metal Catalysis (e.g., as a ligand)
Quinuclidine and its functionalized derivatives can serve as effective ligands for transition metals, influencing the reactivity and selectivity of catalytic processes. The nitrogen atom of the quinuclidine scaffold readily coordinates to metal centers. The rigid, bicyclic structure of quinuclidine imposes specific steric constraints around the metal, which can be exploited to control the outcome of a reaction.
For example, quinuclidinone-containing ligands have been used to prepare complexes with various transition metals, including cobalt(II), nickel(II), and iron(II). mst.edu The steric bulk of the quinuclidine group and the rigidity of the chelate ring formed upon coordination can favor specific coordination geometries, such as tetrahedral structures. mst.edu This geometric preference can, in turn, dictate the catalytic activity of the metal complex.
In the field of asymmetric catalysis, chiral quinuclidine derivatives are valuable ligands for the synthesis of enantioenriched products. For instance, iridium complexes bearing chiral phosphine-quinuclidine ligands have been developed for the asymmetric intramolecular allylic dearomatization reaction, affording quinuclidine derivatives with high diastereo- and enantioselectivity. chinesechemsoc.org Furthermore, ruthenium complexes with chiral diphosphine-diamine ligands have been utilized for the asymmetric hydrogenation of 3-quinuclidinone to produce optically pure (R)- and (S)-3-quinuclidinol. google.com
The electronic properties of the quinuclidine ligand can also be tuned. The introduction of substituents, such as the dimethyl groups in 3,5-dimethylquinuclidine, would alter the electron-donating ability of the nitrogen atom, thereby modifying the electronic environment of the coordinated metal center and influencing its catalytic performance.
Cooperative Catalysis Strategies
Quinuclidine and its derivatives have emerged as key components in cooperative catalysis systems, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. A prominent example is the use of quinuclidine in dual photoredox and HAT catalysis. ccspublishing.org.cnrhhz.net
In these systems, a photoredox catalyst (e.g., an iridium or ruthenium complex) is excited by light and then oxidizes the quinuclidine to its radical cation. This highly reactive species then acts as a HAT catalyst, selectively abstracting a hydrogen atom from a substrate to generate a radical intermediate. This substrate radical can then engage in further reactions, such as addition to an alkene, which may be facilitated by a third catalytic cycle, for example, involving a nickel catalyst. nih.gov This cooperative approach allows for the activation of otherwise inert C-H bonds under mild conditions. nih.gov
A notable application of this strategy is the selective sp3 C-H alkylation. nih.gov Here, the combination of an iridium photoredox catalyst, a nickel catalyst, and quinuclidine as the HAT catalyst enables the cross-coupling of alkyl halides with C-H bonds of amines. The quinuclidine radical cation selectively abstracts a hydrogen atom from the amine, and the resulting radical couples with the alkyl halide via the nickel catalytic cycle. nih.gov
The effectiveness of quinuclidine in these cooperative systems hinges on its redox properties and its ability to act as a clean HAT agent. The rigid structure of the quinuclidine core is advantageous, as it promotes efficient electron transfer and minimizes side reactions. The specific derivative of quinuclidine can be chosen to fine-tune the reactivity of the system. For instance, the increased basicity of 3,5-dimethylquinuclidine could influence the rate and selectivity of the HAT step in such a cooperative catalytic cycle.
Research on "Quinuclidine, 3,5-dimethyl-" in Coordination Chemistry Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the documented research concerning the chemical compound "Quinuclidine, 3,5-dimethyl-" and its role as a ligand and scaffold in coordination chemistry. Despite extensive searches, no specific studies detailing the design, synthesis, structural characterization, or catalytic applications of metal complexes featuring this particular ligand have been identified.
The field of coordination chemistry heavily relies on the design and synthesis of novel ligands to modulate the properties of metal centers for various applications, including catalysis. Quinuclidine and its derivatives are known to act as ligands due to the presence of a sterically accessible nitrogen atom with a lone pair of electrons, capable of coordinating to metal ions. However, the specific derivative, 3,5-dimethylquinuclidine, appears to be an unexplored entity within this domain.
Typically, research in this area would involve several key stages, beginning with the synthesis of metal complexes incorporating the ligand. This would be followed by a thorough investigation of its coordination behavior, including how it binds to the metal (chelation and coordination modes). In cases of unsymmetrical ligands, the design of the scaffold to achieve specific geometries and electronic properties would be a crucial aspect.
Following successful synthesis, structural characterization using techniques such as X-ray crystallography and various spectroscopic methods would be essential to elucidate the precise arrangement of atoms in the resulting metal-quinuclidine complexes. This structural information is paramount for understanding the complex's potential applications.
One of the primary applications of such complexes lies in the field of catalysis. Researchers would typically explore their efficacy in both homogeneous and heterogeneous catalytic systems. Furthermore, if the ligand is chiral, its potential to mediate enantioselective catalytic reactions would be a significant area of investigation, aiming to produce specific stereoisomers of a target molecule.
The absence of any published findings on "Quinuclidine, 3,5-dimethyl-" across these fundamental areas of coordination chemistry suggests that it has not been a subject of academic or industrial research, or at least, any such research has not been made publicly available. Therefore, a detailed article on its coordination chemistry, as outlined, cannot be produced at this time. This highlights a potential area for future research and exploration within the broader field of ligand design and catalysis.
Quinuclidine, 3,5 Dimethyl As a Ligand and Scaffold in Coordination Chemistry
Applications in Catalysis
Metal-Metal Cooperative Activation Processes
A thorough review of scientific literature and chemical databases reveals a significant gap in the research concerning the application of 3,5-dimethylquinuclidine as a ligand or scaffold in metal-metal cooperative activation processes. There is currently no available published research, detailed findings, or specific data tables that describe the synthesis, characterization, or catalytic activity of bimetallic complexes involving 3,5-dimethylquinuclidine for the cooperative activation of substrates.
The field of bimetallic catalysis, where two metal centers work in concert to facilitate chemical transformations, is an active area of research. The proximity of two metal atoms can lead to unique reactivity and catalytic efficiency not observed in their monometallic counterparts. This cooperative effect is often mediated by a bridging ligand that holds the metal centers in a suitable orientation and distance for substrate binding and activation.
While quinuclidine (B89598) and its derivatives are known to act as ligands in single-metal catalysts, particularly in hydrogen-atom-transfer (HAT) reactions, their role in bridging two metal centers for cooperative catalysis has not been explored. The rigid, bicyclic structure of the quinuclidine cage could potentially serve as a foundational component of a larger, ditopic ligand designed to bind two metal ions. The methyl groups at the 3 and 5 positions of 3,5-dimethylquinuclidine would introduce specific steric and electronic modifications to such a hypothetical bimetallic complex, influencing its stability and catalytic behavior.
However, without experimental or theoretical studies on such systems, any discussion on the role of 3,5-dimethylquinuclidine in metal-metal cooperative activation remains speculative. The synthesis of a dinucleating ligand incorporating the 3,5-dimethylquinuclidine framework and the subsequent complexation with transition metals would be the first step toward investigating its potential in this area of catalysis. Subsequent studies would be required to probe the catalytic activity of the resulting bimetallic complexes in various transformations and to elucidate the nature of the cooperative interactions between the metal centers.
Data Tables
Due to the absence of research in this specific area, no data tables on the catalytic performance, spectroscopic properties, or structural parameters of bimetallic complexes containing 3,5-dimethylquinuclidine can be provided.
Supramolecular Chemistry and Host Guest Interactions of 3,5 Dimethylquinuclidine
Principles of Molecular Recognition by Quinuclidine (B89598) Derivatives
Molecular recognition is the foundation of supramolecular chemistry, describing the specific binding between a host and a guest molecule. For quinuclidine derivatives, including the hypothetical 3,5-dimethylquinuclidine, the key to their potential as building blocks in host-guest systems lies in their structural and electronic properties. The rigid bicyclic structure of the quinuclidine core provides a well-defined three-dimensional scaffold. The tertiary amine at the bridgehead position is a key feature, being a strong Lewis base and a proton acceptor, making it a prime site for engaging in specific non-covalent interactions.
Non-Covalent Interactions: Hydrogen Bonding, Electrostatic, van der Waals, π-π Stacking
The interactions governing molecular recognition are non-covalent and significantly weaker than covalent bonds. For a host system incorporating 3,5-dimethylquinuclidine, these interactions would be paramount:
Hydrogen Bonding: The nitrogen atom of the quinuclidine can act as a hydrogen bond acceptor. If functionalized with hydrogen bond donor groups, it could also participate in forming robust and directional hydrogen bonds, which are crucial for the selective binding of guests.
Electrostatic Interactions: The nitrogen atom's basicity (pKa of the conjugate acid of quinuclidine is ~11) means it can be protonated to form a positively charged quinuclidinium ion. This charge can then engage in strong ion-ion or ion-dipole interactions with anionic or polar guest molecules. The presence of methyl groups in 3,5-dimethylquinuclidine could slightly increase the basicity of the nitrogen atom through an inductive effect.
π-π Stacking: While the quinuclidine core itself is aliphatic, if it were incorporated into a larger host system containing aromatic rings, π-π stacking interactions could contribute to the binding of aromatic guests.
Design and Synthesis of 3,5-dimethylquinuclidine-Based Host Systems
The synthesis of host systems is a creative endeavor, aiming to produce molecules with specific shapes, sizes, and functionalities to bind target guests. Although no specific examples exist for 3,5-dimethylquinuclidine, general strategies for creating host molecules can be considered.
Macrocyclic and Macrobicyclic Architectures
Macrocycles are large ring structures that are common motifs in host-guest chemistry. To construct a macrocycle containing 3,5-dimethylquinuclidine, one would need to synthesize a derivative of this compound with at least two reactive functional groups. These groups would then be reacted with a linker molecule to form the cyclic structure. The rigidity of the quinuclidine unit would impart a degree of preorganization to the macrocycle, which is beneficial for binding as it reduces the entropic penalty upon complexation. Macrobicycles, with their three-dimensional cavities, offer even greater potential for selective guest encapsulation.
Self-Assembly Processes and Supramolecular Polymerization
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. By designing 3,5-dimethylquinuclidine derivatives with complementary recognition sites, it would be theoretically possible to form discrete supramolecular assemblies or even supramolecular polymers. For example, a derivative with both a hydrogen bond donor and acceptor could potentially self-assemble into chains or cyclic structures.
Guest Binding Studies
Once a host system is synthesized, its ability to bind various guest molecules is investigated. These studies are crucial for understanding the host's affinity and selectivity.
Binding Affinity and Selectivity Mechanisms
Binding affinity refers to the strength of the interaction between the host and guest, and it is quantified by the association constant (Ka). A high Ka indicates strong binding. Selectivity is the ability of a host to bind one type of guest more strongly than another.
For a hypothetical host based on 3,5-dimethylquinuclidine, the binding affinity and selectivity would be governed by the principle of preorganization and complementarity. A well-designed host would have a cavity that is sterically and electronically complementary to the target guest. The methyl groups on the 3,5-dimethylquinuclidine unit would influence the shape and size of this cavity, thus playing a direct role in determining which guests can bind and how strongly. For instance, the steric bulk of the methyl groups might create a more constrained and shape-selective binding site compared to an unsubstituted quinuclidine host.
In the absence of experimental data, any discussion of binding affinities for 3,5-dimethylquinuclidine-based hosts remains speculative. The table below illustrates the type of data that would be generated from such studies, using hypothetical host-guest systems.
| Host (Hypothetical) | Guest | Solvent | Association Constant (Ka, M⁻¹) |
| Macrocycle A | Anion X⁻ | Chloroform | 1.2 x 10⁴ |
| Macrocycle A | Anion Y⁻ | Chloroform | 5.6 x 10² |
| Macrobicycle B | Neutral Molecule Z | Acetonitrile | 8.9 x 10³ |
Table 1: Illustrative Data for Hypothetical Guest Binding Studies of 3,5-dimethylquinuclidine-Based Hosts. This table is for demonstrative purposes only and does not represent actual experimental data.
The Supramolecular Chemistry of 3,5-Dimethylquinuclidine: An Uncharted Territory
A thorough review of available scientific literature reveals a significant gap in the exploration of the chemical compound Quinuclidine, 3,5-dimethyl- within the realm of supramolecular chemistry. Despite the well-established importance of quinuclidine and its derivatives in various chemical and pharmaceutical contexts, there is a notable absence of published research specifically detailing its host-guest interactions, its role in the construction of complex supramolecular architectures, or its application in functional materials.
Our comprehensive search for data pertaining to the thermodynamics and kinetics of host-guest complexation involving 3,5-dimethylquinuclidine yielded no specific studies. Consequently, crucial parameters such as association constants (K_a), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the formation of inclusion complexes with this particular guest molecule remain undetermined. The kinetics of these potential interactions, which would describe the rates of complex formation and dissociation, are similarly undocumented.
Furthermore, the investigation into the applications of 3,5-dimethylquinuclidine in advanced supramolecular systems has drawn a blank. There is no literature to support its use as a component in:
Molecular Machines and Switches: Systems where molecular components exhibit controlled, machine-like movements in response to external stimuli.
Ion Transport and Channel Formation: The facilitation of ion movement across membranes through self-assembled molecular channels.
Supramolecular Catalysis: The use of non-covalent assemblies to catalyze chemical reactions.
The lack of research in these areas indicates that the potential of 3,5-dimethylquinuclidine as a building block in supramolecular chemistry is yet to be unlocked. The specific stereochemistry and electronic properties imparted by the two methyl groups on the quinuclidine scaffold could theoretically lead to unique and selective host-guest chemistry. However, without experimental data, any discussion of its behavior in such systems would be purely speculative.
Chemical Probe Development and Mechanistic Chemical Biology with 3,5 Dimethylquinuclidine
Design Principles for 3,5-dimethylquinuclidine-Derived Chemical Probes
The design of a chemical probe is a meticulous process, balancing the need to retain the core properties of the parent molecule with the introduction of functionalities for detection and interaction. The rigid 3,5-dimethylquinuclidine framework provides a stable and predictable three-dimensional structure, which is an advantageous starting point for rational probe design.
Incorporation of Tags and Labels for Detection (e.g., fluorescent, affinity)
To be effective, a chemical probe must be detectable. This is achieved by covalently attaching a "tag" or "label." The choice of label depends on the intended application.
Fluorescent Labels: These are molecules (fluorophores) that absorb light at a specific wavelength and emit it at a longer wavelength. Attaching a fluorescent tag to the 3,5-dimethylquinuclidine scaffold would allow for its visualization in various experimental setups, including cellular imaging. Common fluorophores include coumarin, BODIPY, and fluorescein (B123965) derivatives, each with distinct spectral properties. nih.govmdpi.com The point of attachment on the 3,5-dimethylquinuclidine ring would be critical to avoid interfering with its intended molecular interactions.
Affinity Labels: These labels are designed to form a strong, often covalent, bond with their target molecule. This allows for the identification and isolation of binding partners. Photoreactive groups, such as diazirines or benzophenones, are a popular type of affinity label. unimi.itmedchemexpress.com Upon irradiation with UV light, these groups form highly reactive species that can covalently link the probe—and thus the 3,5-dimethylquinuclidine core—to nearby interacting molecules. Another strategy involves incorporating handles for bioorthogonal chemistry, like terminal alkynes or azides, which allow for subsequent "click" reactions with reporter tags. unimi.itmedchemexpress.com
| Label Type | Function | Example |
| Fluorescent | Enables detection via light emission | BODIPY, Coumarin |
| Affinity | Enables covalent binding to targets | Diazirines, Benzophenones |
| Bioorthogonal | Enables secondary labeling via click chemistry | Alkynes, Azides |
Strategies for Modulating Selectivity and Potency in Chemical Systems
A key challenge in probe development is ensuring it interacts specifically with its intended target (selectivity) and does so at low concentrations (potency). The 3,5-dimethylquinuclidine structure offers distinct substitution points. The methyl groups at the 3 and 5 positions already influence its steric and electronic profile.
Strategies to modulate selectivity could involve:
Stereochemical Control: The synthesis of specific stereoisomers (diastereomers and enantiomers) of 3,5-dimethylquinuclidine could be crucial, as biological targets are often highly sensitive to the three-dimensional shape of a molecule.
Derivatization: Introducing other functional groups onto the quinuclidine (B89598) ring or the nitrogen atom can fine-tune its binding properties. For example, adding hydrogen-bond donors or acceptors could enhance interactions with a specific protein pocket. Docking studies using computational models can help predict which modifications would improve selectivity for a target of interest. unimi.it
Synthetic Approaches to 3,5-dimethylquinuclidine Chemical Probes
The synthesis of a chemical probe based on 3,5-dimethylquinuclidine would be a multi-step process. First, the core 3,5-dimethylquinuclidine ring system must be constructed. Following this, the desired tags and labels would be introduced through carefully planned chemical reactions.
A hypothetical synthetic sequence might involve:
Core Synthesis: Building the bicyclic quinuclidine structure with the desired dimethyl substitution pattern.
Functionalization: Creating a point for attachment (a "handle") on the core structure if one is not already present. This could involve reactions to introduce an amine, carboxylic acid, or other reactive group.
Coupling/Conjugation: Linking the fluorescent or affinity tag to the functionalized 3,5-dimethylquinuclidine core. This often involves standard reactions like amide bond formation or click chemistry. nih.govmdpi.com For instance, a 3,5-dimethylquinuclidine derivative with a primary amine could be reacted with a fluorophore that has an N-hydroxysuccinimide (NHS) ester.
Application in Investigating Molecular Processes and Chemical Interactions
The ultimate purpose of a 3,5-dimethylquinuclidine-derived chemical probe would be to investigate dynamic chemical and biological events.
Elucidation of Reaction Pathways and Intermediates
In chemical synthesis, isotopically labeled probes, for example with Nitrogen-15 (¹⁵N), can be used as NMR probes to monitor reaction progress and identify intermediates. nih.gov A ¹⁵N-labeled 3,5-dimethylquinuclidine could be introduced into a reaction mixture, and ¹⁵N NMR spectroscopy could track its transformation, providing insight into the reaction mechanism.
Exploration of Chemical Interactions at a Molecular Level
Affinity-labeled 3,5-dimethylquinuclidine probes would be powerful tools for identifying the binding partners of this chemical scaffold in complex biological systems. For example, a probe with a photoreactive group could be introduced to cells or cell lysates. After allowing time for the probe to bind to its targets, UV irradiation would permanently link it. The covalently bound complexes could then be isolated and the target proteins identified using techniques like mass spectrometry. This "photoaffinity labeling" approach is a cornerstone of chemical biology for target deconvolution. medchemexpress.com
Development of Derivatized Quinuclidines as Research Tools for Chemical Systems
The quinuclidine scaffold, a bicyclic amine, represents a unique and structurally rigid framework that has garnered significant attention in medicinal chemistry and chemical biology. Its defined three-dimensional structure provides a stable platform for the precise orientation of functional groups, making it an attractive core for the design of research tools aimed at elucidating complex chemical and biological systems. While specific research on 3,5-dimethylquinuclidine as a chemical probe is not extensively documented in publicly available literature, the principles of its potential development and application can be inferred from studies on other derivatized quinuclidines. These derivatives are instrumental in probing molecular interactions, serving as catalysts, and acting as structural-directing agents in materials science.
The functionalization of the quinuclidine ring at various positions, including the C3 and C5 positions, allows for the systematic modification of its physicochemical properties. These modifications can include alterations in basicity, lipophilicity, and steric hindrance, which are crucial for fine-tuning the molecule's interaction with its target system. For instance, the introduction of substituents can influence the molecule's ability to act as a catalyst or to bind to specific receptors or enzymes.
One of the key areas where derivatized quinuclidines have shown promise is in the field of catalysis. The nitrogen atom of the quinuclidine core possesses a lone pair of electrons that can act as a Brønsted or Lewis base, facilitating a variety of chemical transformations. The steric environment around this nitrogen, which can be modulated by substituents at positions such as C3 and C5, plays a critical role in the selectivity and efficiency of these catalytic processes. For example, 3-acetoxyquinuclidine has been investigated as a catalytic electron donor in electron donor–acceptor complex-mediated reactions under visible light. acs.org
Furthermore, the rigid structure of quinuclidine derivatives makes them valuable as templates or scaffolds in the synthesis of complex molecules and materials. N-alkylquinuclidinium ions, for instance, have been employed as structure-directing agents (SDAs) in the synthesis of zeolites, which are microporous materials with wide-ranging industrial applications. researchgate.net The size and shape of the quinuclidinium ion, influenced by its substituents, can direct the formation of specific zeolite framework topologies. researchgate.net
In the context of chemical biology, derivatized quinuclidines can be designed as probes to study biological targets. By incorporating reporter groups such as fluorescent tags or reactive moieties for covalent labeling, these molecules can be used to visualize and characterize the localization and function of proteins and other biomolecules within a cellular environment. While direct examples for 3,5-dimethylquinuclidine are scarce, the general strategies for developing such probes are well-established.
The following table summarizes the properties and applications of various substituted quinuclidine derivatives, illustrating the potential roles that a compound like 3,5-dimethylquinuclidine could play as a research tool.
| Derivative Name | Substitution Pattern | Key Research Application | Research Finding | Reference |
| 3-Acetoxyquinuclidine | C3-acetoxy | Catalyst in photoredox reactions | Acts as a catalytic electron donor in various electron donor-acceptor complex-mediated reactions. | acs.org |
| N-Alkylquinuclidinium ions | N-alkylation | Structure-directing agents | Directs the synthesis of specific boron-containing zeolite structures. | researchgate.net |
| 3-Hydroxyquinuclidine | C3-hydroxy | Precursor for bioactive molecules | Serves as a key intermediate in the synthesis of compounds with potential antimicrobial and antioxidative properties. | nih.gov |
| 3-Chloroquinuclidine | C3-chloro | Precursor for bioactive molecules | Used in the synthesis of novel ammonium (B1175870) salts with potential biological activities. | nih.gov |
It is important to note that the synthesis of specifically 3,5-disubstituted quinuclidines can be challenging. The regioselectivity of functionalization reactions on the quinuclidine core requires careful control of reaction conditions and the use of appropriate directing groups. Research into the functionalization of related heterocyclic systems, such as pyridines and quinolines, often involves transition metal-catalyzed C-H activation, which could potentially be adapted for the synthesis of 3,5-dimethylquinuclidine and its derivatives. nih.gov
Q & A
Advanced Research Question
- Data Transparency : Deposit raw diffraction data in repositories (e.g., IUCr) with accession codes (e.g., VM2177) .
- Copyright Compliance : Acknowledge sources (e.g., Cambridge Structural Database) and adhere to journal guidelines for figure reuse .
- Collaboration Agreements : Define data usage terms if accessing proprietary datasets (e.g., toxicity studies) .
How should researchers design experiments to resolve conflicting toxicity reports for 3,5-dimethylquinuclidine?
Advanced Research Question
- Controlled Replication : Repeat assays under standardized conditions (e.g., OECD Test No. 423) .
- Confounding Variables : Control for pH, temperature, and solvent purity in ecotoxicity tests .
- Peer Review : Engage interdisciplinary experts to critique methodology (e.g., LC₅₀ calculation methods) .
What are the best practices for reporting computational results on 3,5-dimethylquinuclidine in peer-reviewed journals?
Basic Research Question
- Functional Justification : Explain why B3LYP was chosen over alternatives (e.g., PBE) .
- Data Tables : Include bond lengths (Å), angles (°), and Mulliken charges for transparency .
- Software Citations : Reference code versions (e.g., Gaussian 16) and basis sets (e.g., 6-31G*) .
How can machine learning models improve property prediction for 3,5-dimethylquinuclidine derivatives?
Advanced Research Question
- Dataset Curation : Compile experimental data (e.g., logP, pKa) from Reaxys or PubChem .
- Model Training : Use random forests to predict solubility based on substituent effects .
- Validation : Compare predicted vs. experimental NMR shifts (δ ppm) to assess accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
